“Bis(trimethylsilyl) adipate” is a chemical compound with the molecular formula C12H26O4Si2 . It is also known by other names such as “Adipic acid, bis(trimethylsilyl) ester”, “Hexanedioic acid, 1,6-bis(trimethylsilyl) ester”, and “Hexanedioic acid, bis(trimethylsilyl) ester hexanedioic acid bis(trimethylsilyl) ester” among others .
The molecular structure of “Bis(trimethylsilyl) adipate” is represented by the canonical SMILES string CSi(C)OC(=O)CCCCC(=O)OSi(C)C
. The InChI representation is InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3
.
“Bis(trimethylsilyl) adipate” has a molecular weight of 290.50 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 9 rotatable bonds . The exact mass is 290.13696238 g/mol and the monoisotopic mass is also 290.13696238 g/mol . The topological polar surface area is 52.6 Ų .
The synthesis of bis(trimethylsilyl) adipate typically involves the reaction of adipic acid with trimethylchlorosilane. This reaction can be summarized as follows:
This method yields bis(trimethylsilyl) adipate with good efficiency, although precise yields can vary based on reaction conditions and purification methods employed.
The molecular structure of bis(trimethylsilyl) adipate features two trimethylsilyl groups attached to the adipate backbone. The structural formula can be represented as follows:
Bis(trimethylsilyl) adipate participates in various chemical reactions, primarily due to its ester functionalities:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for bis(trimethylsilyl) adipate primarily revolves around its role as a protecting group for carboxylic acids and alcohols during chemical synthesis:
These properties make bis(trimethylsilyl) adipate suitable for various applications in organic synthesis while also necessitating precautions due to its reactivity with moisture .
Bis(trimethylsilyl) adipate finds numerous applications in scientific research and industrial processes:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3